3,11,12-Trihydroxy-1(10)-spirovetiven-2-one
Overview
Description
“3,11,12-Trihydroxy-1(10)-spirovetiven-2-one” is a type of sesquiterpenoid . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . They occur naturally in plants and insects .
Molecular Structure Analysis
The molecular structure of “3,11,12-Trihydroxy-1(10)-spirovetiven-2-one” consists of 15 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 268.35 . It appears as an oil .Physical And Chemical Properties Analysis
“3,11,12-Trihydroxy-1(10)-spirovetiven-2-one” is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Sesquiterpene Glucosides in Nicotiana Species
- Research on compounds closely related to 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one has led to the discovery of new sesquiterpene glucosides in plants like Nicotiana rustica L. and Nicotiana tabacum. These glucosides have potential applications in understanding plant biochemistry and pharmacology (Zhou et al., 2013); (Feng et al., 2009).
Spirocyclic Systems in Synthetic Chemistry
- Spirocyclic systems, including compounds like 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, play a significant role in synthetic chemistry. They are used for creating novel heterocyclic and spiro compounds with potential applications in medicinal chemistry and material science (Moustafa, 2001); (Maier & Wünsch, 2002).
Spiro Orthoester in 3D-Printing Materials
- Spiro orthoesters, closely related to the molecular structure of 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, have been utilized as anti-shrinkage additives in high-kappa thiol-ene resins. These materials demonstrate significant potential in 3D-printing applications for the next generation of electronic materials (Marx et al., 2019).
Spiro Compounds in Medicinal Chemistry
- Spiro compounds, which include structures like 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, have shown utility in medicinal chemistry. They have been used in the synthesis of novel therapeutic agents, highlighting their importance in drug discovery and development (Kumar et al., 2013); (Li et al., 2014).
Exploration of Novel Spirovetivane-type Compounds
- Studies on spirovetivane-type sesquiterpenoids isolated from cyanobacteria have been conducted. These compounds, related to 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, offer insights into the diverse chemical structures and potential applications of cyanobacterial metabolites (O'Donnell et al., 2022).
properties
IUPAC Name |
3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOOWVDEQWNBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135349 | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,11,12-Trihydroxy-1(10)-spirovetiven-2-one | |
CAS RN |
84321-96-0 | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84321-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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